molecular formula C16H11FN6OS2 B2391189 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 852374-18-6

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Katalognummer: B2391189
CAS-Nummer: 852374-18-6
Molekulargewicht: 386.42
InChI-Schlüssel: VEUIOABQXJNEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule built on a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery . The compound features a 4-fluorophenyl group at the 3-position of the triazolopyridazine ring, a common modification to influence the molecule's electronic properties and bioavailability . Its structure is further functionalized with a sulfanyl acetamide linker connected to a 1,3-thiazol-2-yl pharmacophore. The 1,3-thiazole ring is a privileged structure in the design of bioactive compounds and is frequently investigated for its antitumor properties . Researchers value this molecular architecture for developing novel therapeutic agents. Compounds incorporating the 1,3-thiazole moiety have demonstrated potent cytotoxic activity against various cancerous cell lines, including cervical cancer (Hela), lung carcinoma (A549), and glioblastoma (U87), in preliminary studies . The mechanism of action for such structures often involves the induction of apoptosis in cancer cells, evidenced by the activation of caspase-3, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) . Furthermore, related molecular frameworks have been identified as inhibitors of specific kinases, such as Syk kinase and p38 Mitogen-Activated Protein Kinases, which are critical targets in oncology and inflammatory diseases . This combination of features makes the compound a valuable chemical tool for researchers exploring new oncological pathways, kinase inhibition profiles, and structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUIOABQXJNEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Formation of the Thiazolyl Group: The thiazolyl group is synthesized through the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the triazolopyridazine core with the thiazolyl group and the acetamide moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the thiazolyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs identified in the evidence:

Compound Name Core Structure Substituents Molecular Weight Solubility (pH 7.4) Key References
Target compound : 2-[[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-position: 4-fluorophenyl
- 6-position: sulfanyl-acetamide-thiazol-2-yl
Not explicitly given Not reported N/A
Analog 1 : 2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-position: 4-ethoxyphenyl
- 6-position: sulfanyl-acetamide-4-fluorophenyl
Not explicitly given Not reported
Analog 2 : 2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-position: 3-fluorophenyl
- 6-position: sulfanyl-acetamide-CF3-phenyl
Not explicitly given Not reported
Analog 3 : 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine - 6-position: 4-fluorophenyl
- 3-position: sulfanyl-acetamide
303.32 g/mol 27.9 µg/mL
Analog 4 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine - 6-position: phenyl-methyl
- Acetamide: 4-ethoxyphenyl
Not explicitly given Not reported

Key Observations:

Substituent Positioning: The target compound’s 4-fluorophenyl group at the 3-position distinguishes it from Analog 1 (4-ethoxyphenyl) and Analog 2 (3-fluorophenyl). Fluorine substitution at the para position may enhance metabolic stability compared to ethoxy or meta-fluoro groups .

Molecular Weight and Solubility :

  • Analog 3 , with a simpler acetamide group and a molecular weight of 303.32 g/mol, exhibits moderate water solubility (27.9 µg/mL at pH 7.4) . The target compound’s larger thiazole-containing acetamide may reduce solubility due to increased hydrophobicity.

Structural Flexibility :

  • Analog 4 replaces the sulfanyl bridge with a direct phenyl linkage and introduces a methyl group on the triazolo-pyridazine core. This modification could influence steric hindrance and pharmacokinetic profiles .

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl (target compound) and 3-trifluoromethylphenyl (Analog 2) groups are electron-withdrawing, which may enhance binding to hydrophobic pockets in target proteins.

Research Implications and Limitations

  • Pharmacological Data Gap: None of the provided evidence includes biological activity data (e.g., IC50, binding assays) for the target compound or its analogs. Further studies are required to correlate structural features with efficacy.
  • Synthetic Accessibility : The sulfanyl-acetamide-thiazole moiety in the target compound may pose synthetic challenges compared to simpler analogs like Analog 3 .
  • Solubility Optimization : The low solubility of Analog 3 (27.9 µg/mL) suggests that derivatives like the target compound may require formulation strategies for in vivo applications .

Biologische Aktivität

The compound 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C13H12FN5OS
  • Molar Mass : 301.33 g/mol
  • CAS Number : 1204297-70-0

The compound features a triazolo-pyridazine core with a fluorophenyl group and a thiazole moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Cell LineIC50 Value (µM)Reference
Breast Cancer (MCF-7)10.5
Colon Cancer (HCT116)8.2

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal activities. It was evaluated against several pathogens and showed effectiveness comparable to standard antibiotics.

MicroorganismActivityReference
Staphylococcus aureusInhibition Zone: 15 mm
Candida albicansInhibition Zone: 12 mm

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The triazole ring system is known to inhibit kinases involved in cell signaling pathways.
  • Enzyme Modulation : It may also modulate the activity of enzymes related to metabolic processes.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was synthesized and tested for its anticancer efficacy against several cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial potential of the compound against a range of bacterial and fungal strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Step 1 : Preparation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Step 2 : Thiol-ether formation by coupling the triazolo-pyridazine intermediate with a thioacetamide derivative, often requiring base catalysts like sodium hydride .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
    • Key Considerations : Reaction temperature (60–100°C), solvent polarity, and inert atmosphere (N₂/Ar) are critical for yield optimization.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted precursors .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H]⁺ ion) .
  • X-ray Crystallography : Resolve crystallographic data to confirm bond angles and stereochemistry .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Variable Screening : Use design-of-experiment (DoE) approaches to test temperature (40–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI) combinations .
  • Impurity Analysis : Track by-products via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., excess thiol reagent to drive thioether formation) .
    • Case Study : reports a 15% yield increase by switching from DMF to acetonitrile, reducing side reactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Target Validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm interactions with proposed targets (e.g., kinases, epigenetic regulators) .
  • Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with cellular assays (e.g., tumorsphere formation in cancer stem cells) to correlate structure-activity relationships .
    • Example : A study in found reduced tumorsphere formation via differentiation, conflicting with apoptosis claims. Resolved using CRISPR knockouts of Lin-28/let-7 pathways .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Omics Profiling : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
  • Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to pinpoint targets .
    • Data Integration : Overlay computational docking results (e.g., binding affinity scores) with experimental IC₅₀ values to prioritize targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.